4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide
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Overview
Description
Scientific Research Applications
Enzyme Inhibition and Antioxidant Potential : Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized and characterized, showing significant enzyme inhibition potential against AChE and BChE enzymes, as well as antioxidant properties (Kausar et al., 2019).
Cancer and HIV Activity : Several benzenesulfonamides bearing oxadiazole moieties were synthesized and screened for antimicrobial and anti-HIV activities. These compounds showed promising results in line with structure-activity relationships (Iqbal et al., 2006).
Anticancer Properties : A study on N-(4-acetylphenyl)benzene sulfonamide derivatives found that chlorinated compounds exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).
Antimicrobial and Anticancer Evaluation : 4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives were synthesized and evaluated for in vitro antimicrobial and anticancer activities, showing potential as novel therapeutic agents (Kumar et al., 2014).
Synthesis and Antitumor Activity : Novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized and evaluated for their in vitro antitumor activity. Compounds showed remarkable activity and selectivity toward specific cancer cell lines (Sławiński & Brzozowski, 2006).
Carbonic Anhydrase Inhibitory Effects : Benzenesulfonamides synthesized in a study exhibited good inhibition profile on carbonic anhydrase isoenzymes, suggesting their potential in the development of novel anticancer agents (Gul et al., 2016).
Anticancer and Anti-HIV Potential : A series of benzenesulfonamide derivatives synthesized in another study were evaluated for anticancer and anti-HIV activities, with some compounds showing moderate activity against specific human tumor cell lines and encouraging anti-HIV activity (Pomarnacka & Kozlarska-Kedra, 2003).
Future Directions
properties
IUPAC Name |
4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2S/c21-18-10-14-20(15-11-18)25(23,24)22-19-12-8-17(9-13-19)7-6-16-4-2-1-3-5-16/h1-5,8-15,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRCDMPUEWPMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide |
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